3-(Ethenylsulfonyl)-2-methylpropanamide
Description
However, the available research focuses on structurally related benzotriazolylpropanamides (e.g., 3-(1H-benzotriazol-1-yl)-2-methylpropanamide and its isomers). This discrepancy suggests either a nomenclature inconsistency in the query or a limitation in the provided sources. The following analysis will instead focus on 3-(benzotriazolyl)-2-methylpropanamide and its analogs, as detailed in the evidence.
Properties
Molecular Formula |
C6H11NO3S |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
3-ethenylsulfonyl-2-methylpropanamide |
InChI |
InChI=1S/C6H11NO3S/c1-3-11(9,10)4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H2,7,8) |
InChI Key |
QMTPWVVMQXOMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C=C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-ETHENESULFONYL-2-METHYL-PROPIONAMIDE typically involves the reaction of ethenesulfonyl chloride with 2-methyl-propionamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
3-ETHENESULFONYL-2-METHYL-PROPIONAMIDE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
3-ETHENESULFONYL-2-METHYL-PROPIONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ETHENESULFONYL-2-METHYL-PROPIONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity . This interaction can affect various biochemical pathways, depending on the specific target and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights three benzotriazolylpropanamide derivatives synthesized via Michael addition reactions:
3-(1H-Benzotriazol-1-yl)-2-methylpropanamide (Compound 1)
3-(2H-Benzotriazol-2-yl)-2-methylpropanamide (Compound 2)
3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide (Compound 3)
Key Observations :
- Isomerism : Compounds 1 and 2 are structural isomers arising from the tautomerism of benzotriazole (1H vs. 2H forms). The dominance of Compound 1 in synthesis reflects the thermodynamic preference for the 1H-tautomer in the reaction .
- Crystallography : Compound 1 and 2 exhibit distinct triclinic packing with varied unit cell parameters. Compound 1 forms infinite N–H···O/N hydrogen-bonded networks, while Compound 2’s structure is less stabilized due to weaker π-interactions .
- Functional Group Impact : Compound 3, with an N,N-dimethylamide group, lacks the hydrogen-bonding capacity of Compounds 1 and 2, leading to simpler π-dimer aggregation in its crystal structure .
Spectroscopic and Thermal Properties
- NMR Data :
- Thermal Stability: No direct data provided, but the hydrogen-bonding networks in Compounds 1 and 2 suggest higher melting points compared to Compound 3 .
Functional Comparisons with Other Propanamides
and describe unrelated propanamides (e.g., thiophene- or naphthalene-substituted derivatives), which differ in:
- Bioactivity : Thiophene/naphthalene derivatives () are often pharmacologically active, whereas benzotriazolylpropanamides (–3, 5) are primarily studied for their structural and catalytic properties.
- Synthetic Routes : Benzotriazolylpropanamides rely on Michael additions, while thiophene derivatives involve multi-step alkylation/amination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
